Cas no 95-41-0 (dihydroisojasmone)

Dihydroisojasmone is a synthetic fragrance compound belonging to the class of cyclic ketones. It is widely used in perfumery for its floral, jasmine-like odor with subtle fruity and woody undertones. The compound exhibits excellent stability and compatibility with a broad range of fragrance ingredients, making it a versatile choice for fine fragrances, cosmetics, and household products. Its low volatility ensures long-lasting scent profiles, while its high purity minimizes batch-to-batch variability. Dihydroisojasmone is also valued for its ability to enhance floral accords and add depth to complex formulations. Its favorable toxicological profile further supports its use in consumer applications.
dihydroisojasmone structure
dihydroisojasmone structure
Product Name:dihydroisojasmone
CAS No:95-41-0
MF:C11H18O
MW:166.260023593903
CID:34793
Update Time:2025-11-03

dihydroisojasmone Chemical and Physical Properties

Names and Identifiers

    • dihydroisojasmone
    • Dihydro-iso-Jasmone
    • 2-hexylcyclopent-2-en-1-one
    • ISOJASMONE
    • 2-Cyclopenten-1-one,2-hexyl
    • 2-Hexyl-2-cyclopenten-1-one
    • 2-Hexyl-2-cyclopentenone
    • 2-hexylcyclopent-2-enone
    • 2-n-Hexyl-2-cyclopenten-1-one
    • 2-n-hexyl-2-cyclopentenone
    • EINECS 202-417-5
    • isojasmone B11
    • 2-Hexyl-2-cyclopenten-1-one (ACI)
    • 2-Hexyl-1-cyclopenten-3-one
    • 2-Hexyl-2-cyclopenten-1-on
    • Isojasmol
    • NSC 78462
    • Inchi: 1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h8H,2-7,9H2,1H3
    • InChI Key: VGECIEOJXLMWGO-UHFFFAOYSA-N
    • SMILES: O=C1CCC=C1CCCCCC

Computed Properties

  • Exact Mass: 166.13600
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: 3.5

Experimental Properties

  • Density: 0.8997 (rough estimate)
  • Boiling Point: 254.5°C (rough estimate)
  • Refractive Index: 1.4677 (estimate)
  • PSA: 17.07000
  • LogP: 3.24610

dihydroisojasmone Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

dihydroisojasmone Customs Data

  • HS CODE:2914299000
  • Customs Data:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

dihydroisojasmone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H922802-25ml
2-hexylcyclopent-2-en-1-one
95-41-0 99%
25ml
¥612.00 2022-01-12

dihydroisojasmone Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ;  10 min, 100 °C
1.2 3 h, 100 °C; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.4 Reagents: Sodium bicarbonate ;  neutralized, rt
Reference
Catalytic intermolecular Pauson-Khand-type reaction: strong directing effect of pyridylsilyl and pyrimidylsilyl groups and isolation of Ru complexes relevant to catalytic reaction
Itami, Kenichiro; Mitsudo, Koichi; Fujita, Kazuyoshi; Ohashi, Youichi; Yoshida, Junichi, Journal of the American Chemical Society, 2004, 126(35), 11058-11066

Production Method 2

Reaction Conditions
Reference
Syntheses of 2-cycloalken-1-ones
Shimazaki, Makoto; Huang, Zhi Hui; Goto, Mikiko; Suzuki, Noriko; Ohta, Akihiro, Synthesis, 1990, (8), 677-8

Production Method 3

Reaction Conditions
Reference
Isomerization of alkenes
Lu, Xingliang; Yu, Xiong; Xie, Liangyi, Youji Huaxue, 1985, (6), 479-85

Production Method 4

Reaction Conditions
Reference
Conversion of 2-alkylcyclopentanones into 2-alkyl-2-cyclopentenones with hydrated ferric chloride and cupric chloride
Cardinale, G.; Laan, J. A. M.; Russell, S. W.; Ward, J. P., Recueil: Journal of the Royal Netherlands Chemical Society, 1982, 101(6), 199-202

Production Method 5

Reaction Conditions
Reference
Palladium-assisted alkylation of olefins
Hegedus, Louis S.; Williams, Robert E.; McGuire, Michael A.; Hayashi, Tamio, Journal of the American Chemical Society, 1980, 102(15), 4973-9

Production Method 6

Reaction Conditions
Reference
Synthesis in jasmone series. VII. Preparation of 2-alkylcyclopentenones and 2-alkylcyclopentanones
Katsin, Nora; Ikan, Raphael, Synthetic Communications, 1977, 7(3), 185-8

Production Method 7

Reaction Conditions
Reference
Simple route to 2-alkylcyclopent-2-enones
Caton, Michael P. L.; Coffee, Edward C. J.; Parker, Trevor; Watkins, G. Leonard, Synthetic Communications, 1974, 4(5), 303-6

Production Method 8

Reaction Conditions
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Toluene ;  3 h, 1 atm, 100 °C; 24 h, 1 atm, 100 °C
Reference
A pyridylsilyl group expands the scope of catalytic intermolecular Pauson-Khand reactions
Itami, Kenichiro; Mitsudo, Koichi; Yoshida, Junichi, Angewandte Chemie, 2002, 41(18), 3481-3484

Production Method 9

Reaction Conditions
1.1 Reagents: Zinc bromide Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Strictly regiocontrolled α-monosubstitution of cyclic carbonyl compounds with alkynyl and alkyl groups via Pd-catalyzed coupling of cyclic α-iodo enones with organozincs
Negishi, Ei-Ichi; Tan, Ze; Liou, Show-Yee; Liao, Baiqiao, Tetrahedron, 2000, 56(52), 10197-10207

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Convenient method for preparation of 2-substituted 2-cyclopenten-1-ones from alkyl(alkenyl) 2-chloropropyl ketones
Kulinkovich, O. G.; Sorokin, V. L., Zhurnal Organicheskoi Khimii, 1994, 30(2), 191-2

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Reference
Synthesis of 2-alkyl-2-cyclopenten-1-ones. A versatile kinetic alkylation-ozonolysis procedure for the preparation of γ-keto aldehydes
Geraghty, Niall W. A.; Morris, Noreen M., Synthesis, 1989, (8), 603-7

Production Method 12

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Metal promoted cyclization. 10. A novel synthesis of cyclopentenones and cyclohexenones via cycliacylation of lithioalkenylcarboxamides
Sawada, Hiroyuki; Webb, Michael; Stoll, A. Timothy; Negishi, Eiichi, Tetrahedron Letters, 1986, 27(7), 775-8

Production Method 13

Reaction Conditions
Reference
Deoxygenation of oxiranes with toluene-p-sulfonic acid and sodium iodide
Baruah, Robindra N.; Sharma, Ram P.; Baruah, Jogendra N., Chemistry & Industry (London, 1983, (13),

Production Method 14

Reaction Conditions
Reference
Syntheses of 2-alkyl-2-cyclopentenones from 2,3-epoxycyclopentanone
Iwahashi, Takashi; Matsubara, Fumio; Yoshihiro, Yoshiro, Yukagaku, 1982, 31(9), 612-14

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Syntheses of 2-alkyl-2-cyclopentenones and 2-alkylcyclopentanones from 1-alkyl-cis-2,3-epoxycyclopentanols
Iwahashi, Takashi; Matsubara, Fumio; Yoshihiro, Yoshiro, Yukagaku, 1981, 30(11), 762-6

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1-Butanol
Reference
Synthesis of 2-alkyl-2-cyclopentenones from 2-cyclopentenone
Iwahashi, Takashi; Matubara, Fumio; Yoshihiro, Yoshiro, Nippon Kagaku Kaishi, 1981, (7), 1121-8

Production Method 17

Reaction Conditions
Reference
Synthetic perfumes from castor oil. IV. Preparation of 2-hexyl-2-cyclopenten-1-one from γ-undecalactone
Yumoto, Takaari, Nagoya Kogyo Gijutsu Shikensho Hokoku, 1979, 28(9), 275-8

Production Method 18

Reaction Conditions
Reference
Radical reactions of carbonyl compounds initiated by salts and oxides of metals. XI. Reaction of cyclic ketones with 1-alkenes and 1-alkynes
Vinogradov, M. G.; Direi, P. A.; Nikishin, G. I., Zhurnal Organicheskoi Khimii, 1977, 13(12), 2498-504

Production Method 19

Reaction Conditions
Reference
Allylic oxidation of monoalkyl-substituted cyclopentenes
Thakur, S. B.; Jadhav, K. S.; Shaligram, A. M.; Bhattacharyya, S. C., Indian Journal of Chemistry, 1975, 13(1), 29-32

Production Method 20

Reaction Conditions
Reference
Cyclization of undec-10-enoic acid by polyphosphoric acid
Ansell, Martin F.; Kafka, T. M., Tetrahedron, 1969, 25(24), 6025-6

Production Method 21

Reaction Conditions
Reference
Syntheses based on ω-chloroalkanoic acids. V. Cyclization of oligomeric esters of ω-hydroxycarboxylic acids
Belov, V. N.; Eryshev, B. Ya.; Avramenko, V. G.; Bratus, I. N.; Gornostaeva, A. A.; et al, Zhurnal Organicheskoi Khimii, 1968, 4(12), 2111-13

dihydroisojasmone Raw materials

dihydroisojasmone Preparation Products

dihydroisojasmone Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:95-41-0)ISOJASMONE
Order Number:sfd18131
Stock Status:in Stock
Quantity:200kg
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:95-41-0)二氢茉莉酮
Order Number:LE2306981
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:37
Price ($):discuss personally
Email:18501500038@163.com

Additional information on dihydroisojasmone

Dihydroisojasmone: A Comprehensive Overview

Dihydroisojasmone, also known as dihydroisojasmon or ISOJAS, is a naturally occurring compound with the CAS number 95-41-0. This compound belongs to the class of terpenoids, specifically a sesquiterpene, and is widely recognized for its unique fragrance and versatile applications in various industries. Dihydroisojasmone is commonly found in plants such as jasmine and has been extensively studied for its biological and chemical properties.

Recent studies have highlighted the potential of dihydroisojasmone in the field of aromatherapy and cosmetics. Researchers have explored its ability to enhance mood and reduce stress, making it a valuable ingredient in perfumes and skincare products. The compound's fragrance profile, characterized by its sweet floral notes, has also been leveraged in the development of eco-friendly fragrances, aligning with the growing demand for sustainable products.

In addition to its aromatic properties, dihydroisojasmone has shown promising results in pharmacological studies. Scientists have investigated its potential as an anti-inflammatory agent, demonstrating its ability to inhibit certain enzymes associated with inflammation. This research opens new avenues for its application in pharmaceuticals, particularly in the development of natural remedies for inflammatory conditions.

The chemical structure of dihydroisojasmone plays a crucial role in its functionality. Its molecular formula, C15H24O, indicates a complex arrangement of carbon, hydrogen, and oxygen atoms. This structure contributes to its stability and bioavailability, making it suitable for both topical and inhalation applications. Recent advancements in synthetic chemistry have also enabled the production of dihydroisojasmone through efficient methods, ensuring a consistent supply for industrial use.

From an environmental perspective, dihydroisojasmone has been studied for its role in plant communication. Research suggests that it acts as a signaling molecule, influencing plant growth and resistance to pests. This discovery has implications for agriculture, where it could be used as a natural pesticide or growth enhancer, reducing reliance on synthetic chemicals.

In conclusion, dihydroisojasmone is a multifaceted compound with applications spanning fragrance production, pharmacology, and agriculture. Its natural origin and diverse properties make it a subject of ongoing research interest. As advancements in technology continue to uncover new uses for this compound, dihydroisojasmone is poised to play an even more significant role in various industries.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-41-0)ISOJASMONE
sfd18131
Purity:99%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-41-0)二氢茉莉酮
LE2306981
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email